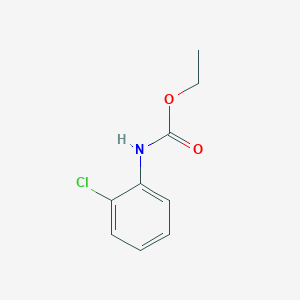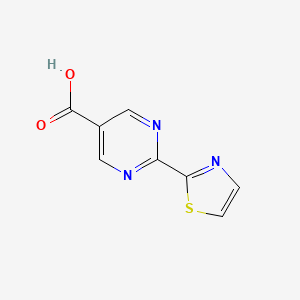![molecular formula C6H6N4O B8810464 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8810464.png)
2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the reaction of enaminonitriles and benzohydrazides.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Cyclization Using Hydroxylamine: 2-Amino-[1,2,4]triazolo[1,5-a]pyridines can be synthesized by the action of hydroxylamine hydrochloride on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate.
Industrial Production Methods
Industrial production methods for 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine typically involve scalable reactions such as the microwave-mediated synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common practices.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxylamine hydrochloride, ethoxycarbonyl thioisocyanate.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the substituents introduced.
Scientific Research Applications
2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound acts as an inhibitor for various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: It has applications in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its anticancer and anti-inflammatory activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits antitrypanosomal activity and is used as an antimetabolite in purine biochemical reactions.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse range of applications.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-ol |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5-4(11)2-1-3-10(5)9-6/h1-3,11H,(H2,7,9) |
InChI Key |
DHZJZGXTSGNISR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





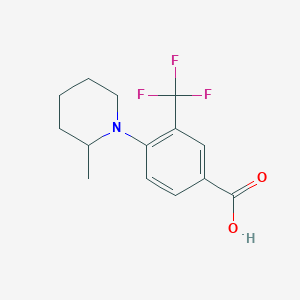
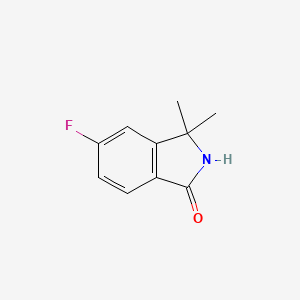
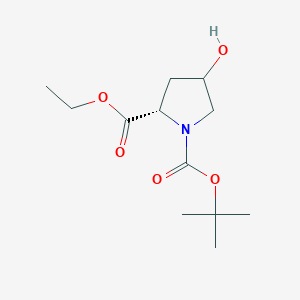
![5-Methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8810446.png)
